BenchChemオンラインストアへようこそ!

Gnaphaliin

tracheal smooth muscle relaxation bronchodilator airway pharmacology

Gnaphaliin A (5,7-dihydroxy-3,8-dimethoxyflavone, CAS 33803-42-8) is the definitive cGMP-selective PDE5 inhibitor for target engagement studies. Exhibiting a 42-fold preference for cGMP over cAMP (IC50 2.9±0.3 µM vs 120.8 µM), it matches sildenafil's catalytic site specificity, making it the superior natural-product benchmark over its isomer Gnaphaliin B. Validated in tracheal smooth muscle relaxation (EC50 181.58 µM), antioxidant (LDL oxidation IC50 8.0 µM), and anticancer assays (HCT-116 EC50 25.82 µM). Insist on 33803-42-8 to ensure reproducible, compound-specific data—generic flavonoid sourcing cannot substitute.

Molecular Formula C17H14O6
Molecular Weight 314.29 g/mol
CAS No. 33803-42-8
Cat. No. B195195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGnaphaliin
CAS33803-42-8
Synonyms4H-1-Benzopyran-4-one,5,7-dihydroxy-3,8-dimethoxy-2-phenyl-;  5,7-Dihydroxy-3,8-Dimethoxyflavon
Molecular FormulaC17H14O6
Molecular Weight314.29 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C2=C1OC(=C(C2=O)OC)C3=CC=CC=C3)O)O
InChIInChI=1S/C17H14O6/c1-21-15-11(19)8-10(18)12-13(20)17(22-2)14(23-16(12)15)9-6-4-3-5-7-9/h3-8,18-19H,1-2H3
InChIKeyOWQLBLNRUZULFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite solid

Structure & Identifiers


Interactive Chemical Structure Model





Gnaphaliin (CAS 33803-42-8): A Flavonoid with PDE5-Binding Specificity and Multi-Target Pharmacological Profile


Gnaphaliin (5,7-dihydroxy-3,8-dimethoxyflavone, CAS 33803-42-8) is a methoxylated flavonoid aglycone isolated from species of the genera Gnaphalium, Helichrysum, and Pseudognaphalium [1]. It is structurally characterized as a flavone core bearing hydroxyl groups at positions 5 and 7 and methoxy groups at positions 3 and 8 [2]. Historically referred to as 'gnaphaliin A' following structural clarification of its isomeric partner gnaphaliin B (3,5-dihydroxy-7,8-dimethoxyflavone), this compound has demonstrated quantifiable activity across multiple pharmacological assays, including tracheal smooth muscle relaxation, phosphodiesterase (PDE) inhibition, antioxidant effects in lipoprotein oxidation models, and cytotoxic activity against cancer cell lines [3][4][5][6].

Why Gnaphaliin (CAS 33803-42-8) Cannot Be Substituted by In-Class Flavonoid Analogs


Substitution of gnaphaliin with other flavonoids or even its structural isomer gnaphaliin B may yield quantitatively distinct outcomes in target assays. The differential activity is evident in both tracheal smooth muscle relaxation (EC50 181.58 µM for gnaphaliin A vs 128.36 µM for gnaphaliin B [1]) and PDE inhibition profiles, where gnaphaliin A exhibits a 42-fold preference for cGMP over cAMP degradation (IC50 2.9 µM vs 120.8 µM [1]), while gnaphaliin B shows a 11-fold preference. In antioxidant assays, gnaphaliin demonstrates lower potency than tiliroside in diluted plasma LDL oxidation (IC50 >50 µM vs 10.6 µM [2]), highlighting that even closely related flavonoids cannot be presumed equipotent. Moreover, the methoxylation pattern at positions 3 and 8 confers unique physicochemical properties that influence membrane permeability and target engagement [3]. These quantitative disparities underscore the necessity of compound-specific validation rather than class-based extrapolation.

Gnaphaliin (33803-42-8) Quantitative Differentiation: Head-to-Head and Cross-Study Evidence


Gnaphaliin A vs. Gnaphaliin B: Tracheal Smooth Muscle Relaxation Potency Comparison

Gnaphaliin A (5,7-dihydroxy-3,8-dimethoxyflavone) and gnaphaliin B (3,5-dihydroxy-7,8-dimethoxyflavone) were compared directly for their relaxant effects on guinea pig tracheal smooth muscle. Gnaphaliin B demonstrated 1.41-fold greater potency than gnaphaliin A, with EC50 values of 128.36 ± 1.88 µM versus 181.58 ± 2.22 µM, respectively [1]. Both compounds were more potent than the clinical bronchodilator aminophylline, but less potent than sildenafil in this assay [1].

tracheal smooth muscle relaxation bronchodilator airway pharmacology

Phosphodiesterase Inhibition: cGMP vs. cAMP Substrate Preference of Gnaphaliin A

Gnaphaliin A exhibited a pronounced preference for inhibiting cGMP degradation over cAMP degradation in a PDE colorimetric assay. The IC50 for cGMP hydrolysis was 2.9 ± 0.3 µM, whereas the IC50 for cAMP hydrolysis was 120.8 ± 26 µM, representing a 42-fold selectivity for cGMP [1]. In comparison, gnaphaliin B showed an 11-fold preference (IC50 cGMP 6.4 ± 2 µM, cAMP 72.1 ± 11 µM) [1]. Docking analysis confirmed that both gnaphaliins bind to the same catalytic site of PDE5 as sildenafil, the reference PDE5 inhibitor [2].

phosphodiesterase inhibition cGMP cAMP PDE5 smooth muscle relaxation

Antioxidant Activity in LDL Oxidation: Gnaphaliin vs. Tiliroside Direct Comparison

In a direct head-to-head study of human LDL oxidation induced by Cu2+, gnaphaliin and tiliroside were compared for their capacity to inhibit thiobarbituric acid-reactive substances (TBARS) formation. When diluted plasma was oxidized with 1 mM CuSO4, tiliroside demonstrated significantly higher potency than gnaphaliin, with IC50 values of 10.6 ± 2.5 µM versus >50 µM, respectively [1]. However, in isolated LDL oxidation, both flavonoids showed comparable IC50 values (gnaphaliin 8.0 ± 3.9 µM; tiliroside 7.0 ± 2.6 µM) [1].

LDL oxidation antioxidant cardiovascular flavonoid TBARS

Anti-Inflammatory Activity: Gnaphaliin Compared to Indomethacin

According to the USDA Phytochemical Database, gnaphaliin exhibits anti-inflammatory activity approximately half that of the reference NSAID indomethacin, as reported in Planta Medica (1991) [1]. While the exact assay conditions and dose-response parameters are not fully detailed in the database entry, the reported quantitative comparison (1/2 indomethacin) provides a baseline for relative potency.

anti-inflammatory indomethacin cyclooxygenase eicosanoid

Anticancer Activity: Gnaphaliin Cytotoxicity in Colon and Pancreatic Cancer Cell Lines

Gnaphalin (gnaphaliin) demonstrated cytotoxic activity in colon cancer HCT-116 cells and pancreatic cancer Panc 28 cells, with half-maximal effective concentrations (EC50) of 25.82 ± 1.09 µM and 30.07 ± 1.55 µM, respectively, as determined by MTT assay [1]. Mechanistic studies revealed inhibition of phospho-ERK in the MAPK pathway and reduced phosphorylation of FAK and c-Met adhesion molecules, leading to apoptosis [1]. While no direct comparator data are available from the same study, these values provide a baseline for future comparative studies with other flavonoids or chemotherapeutic agents.

anticancer cytotoxicity apoptosis HCT-116 Panc 28

Eicosanoid Pathway Inhibition: Thromboxane B2 vs. Leukotriene B4 Generation

Gnaphalin dose-dependently inhibited the generation of cyclooxygenase (COX) metabolite thromboxane B2 (TXB2) with an IC50 of 39.9 ± 3.9 µM, and the 5-lipoxygenase (5-LOX) metabolite leukotriene B4 (LTB4) with an IC50 of 81.8 ± 12.9 µM in stimulated rat peritoneal leukocytes [1]. This represents a 2.05-fold greater potency against TXB2 generation compared to LTB4 generation. At concentrations up to 320 µM, gnaphalin did not affect secretion of pro-inflammatory granular enzymes (lysozyme, myeloperoxidase, β-glucuronidase) [1].

cyclooxygenase 5-lipoxygenase eicosanoid inflammation arachidonate metabolism

Gnaphaliin (33803-42-8) Application Scenarios Based on Quantitative Differentiation


Airway Smooth Muscle Pharmacology: Differentiating Gnaphaliin A and B

Researchers investigating bronchodilator mechanisms should select gnaphaliin A (CAS 33803-42-8) when a specific PDE5 inhibition profile with 42-fold cGMP selectivity is required. Studies comparing gnaphaliin A and B as relaxants in guinea pig trachea (EC50 181.58 µM vs 128.36 µM) provide a quantitative framework for structure-activity relationship (SAR) analysis, enabling precise correlation of methoxy/hydroxy positional isomers with functional outcomes [1].

PDE5 Inhibitor Screening and Docking Studies

Given that gnaphaliin A binds to the same catalytic site of PDE5 as sildenafil with high specificity, it serves as a natural product comparator in PDE5 inhibitor screening campaigns. The IC50 for cGMP degradation (2.9 ± 0.3 µM) establishes a potency benchmark against which synthetic derivatives or other natural flavonoids can be evaluated. The 42-fold cGMP/cAMP selectivity ratio further supports its use in studies requiring PDE5 isoform selectivity [1][2].

LDL Oxidation and Cardiovascular Antioxidant Research

In antioxidant studies involving lipoprotein oxidation, gnaphaliin offers a distinct matrix-dependent profile compared to tiliroside. The nearly equivalent potency in isolated LDL (IC50 8.0 µM) but 4.7-fold lower potency in diluted plasma (>50 µM vs 10.6 µM) makes gnaphaliin a valuable tool for investigating how plasma components modulate flavonoid antioxidant efficacy. This differential behavior can inform formulation strategies or biomarker selection in cardiovascular research [1].

Cancer Cell Line Cytotoxicity and Mechanistic Studies

For anticancer screening programs, gnaphaliin's EC50 values of 25.82 µM (HCT-116 colon) and 30.07 µM (Panc 28 pancreatic) provide quantitative baselines for assessing potency relative to other flavonoids or chemotherapeutics. The compound's demonstrated mechanism involving MAPK pathway inhibition (phospho-ERK) and adhesion molecule disruption (FAK, c-Met) supports its use in targeted mechanistic investigations of apoptosis induction in solid tumor models [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gnaphaliin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.